2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2,2-dimethyl-, trihydrochloride
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Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2,2-dimethyl-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2,2-dimethyl-, trihydrochloride typically involves multi-step organic reactions One common method involves the reaction of 4-aminopyridine with various aldehydes and ketones under acidic conditions to form the oxazine ring
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2,2-dimethyl-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2,2-dimethyl-, trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Another heterocyclic compound with potential anti-cancer properties.
4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine: Known for its antimicrobial and antiproliferative activities.
Uniqueness
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2,2-dimethyl-, trihydrochloride is unique due to its specific ring structure and the presence of the dimethylaminoethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
86979-84-2 |
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Molecular Formula |
C13H24Cl3N3O |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
2-(2,2-dimethyl-3H-pyrido[3,2-b][1,4]oxazin-4-yl)-N,N-dimethylethanamine;trihydrochloride |
InChI |
InChI=1S/C13H21N3O.3ClH/c1-13(2)10-16(9-8-15(3)4)12-11(17-13)6-5-7-14-12;;;/h5-7H,8-10H2,1-4H3;3*1H |
InChI Key |
DLRSHNIJLYYZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C(O1)C=CC=N2)CCN(C)C)C.Cl.Cl.Cl |
Origin of Product |
United States |
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